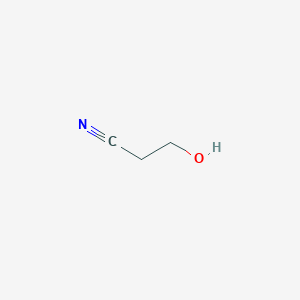

3-Hydroxypropionitrile

Cat. No. B137533

Key on ui cas rn:

109-78-4

M. Wt: 71.08 g/mol

InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08193384B2

Procedure details

In the second reaction vessel 3-hydroxypropionitrile (20 mmol) and triethylamine (2.8 mL, 20 mmol) were added to a solution of phosphorus trichloride (10 mmol) in THF (25 mL) under dry nitrogen. The mixture was stirred for 10 min at room temperature to give bis(2-cyanoethyl) phosphorochloridite (28).

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][C:4]#[N:5].C([N:8]([CH2:11][CH3:12])CC)C.[P:13]([Cl:16])(Cl)Cl.C1C[O:20][CH2:19]C1>>[P:13]([Cl:16])([O:20][CH2:19][CH2:12][C:11]#[N:8])[O:1][CH2:2][CH2:3][C:4]#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC#N

|

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 10 min at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(OCCC#N)(OCCC#N)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |